molecular formula C22H19N4NaO8S2 B1235392 Cefsulodine sodium

Cefsulodine sodium

Cat. No.: B1235392
M. Wt: 554.5 g/mol
InChI Key: REACMANCWHKJSM-WXNNVNCASA-M
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Description

Cefsulodine sodium is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and has been used primarily in clinical settings to treat infections caused by this bacterium .

Scientific Research Applications

Cefsulodine sodium has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefsulodine sodium is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is a characteristic feature of cephalosporins. The synthetic route typically involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with a sulfonated phenylacetyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Cefsulodine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted β-lactam compounds .

Mechanism of Action

Cefsulodine sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Ceftazidime: Another third-generation cephalosporin with a similar spectrum of activity.

    Cefoperazone: Known for its activity against Pseudomonas aeruginosa.

    Cefepime: A fourth-generation cephalosporin with broader activity.

Uniqueness

Cefsulodine sodium is unique in its high specificity for Pseudomonas aeruginosa, making it particularly useful in clinical settings where infections by this bacterium are prevalent. Its selective activity and effectiveness in microbiological media also distinguish it from other cephalosporins .

Properties

Molecular Formula

C22H19N4NaO8S2

Molecular Weight

554.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17?,21-;/m1./s1

InChI Key

REACMANCWHKJSM-WXNNVNCASA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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